2-Cyclopropoxy-5-iodo-N,N-dimethylaniline
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Overview
Description
2-Cyclopropoxy-5-iodo-N,N-dimethylaniline is an organic compound with the molecular formula C11H14INO and a molecular weight of 303.138 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylaniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-cyclopropoxy-N,N-dimethylaniline with iodine in the presence of an oxidizing agent . The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of 2-Cyclopropoxy-5-iodo-N,N-dimethylaniline may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-iodo-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom, forming deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Deiodinated aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropoxy-5-iodo-N,N-dimethylaniline is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-iodo-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropoxy group and iodine atom play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The dimethylaniline moiety enhances the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-5-iodoaniline: Lacks the dimethylamino group, resulting in different chemical properties.
2-Cyclopropoxy-5-bromo-N,N-dimethylaniline: Contains a bromine atom instead of iodine, leading to variations in reactivity and biological activity.
2-Cyclopropoxy-5-chloro-N,N-dimethylaniline: Contains a chlorine atom, which affects its chemical behavior and applications.
Uniqueness
2-Cyclopropoxy-5-iodo-N,N-dimethylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties. The combination of the cyclopropoxy group and dimethylaniline moiety further enhances its versatility in various scientific research applications .
Properties
Molecular Formula |
C11H14INO |
---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-iodo-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14INO/c1-13(2)10-7-8(12)3-6-11(10)14-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChI Key |
KWCAQXHVEFEYIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)I)OC2CC2 |
Origin of Product |
United States |
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